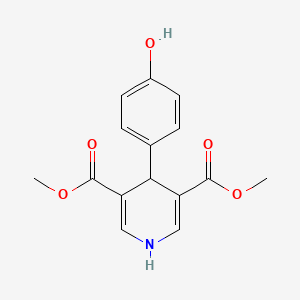

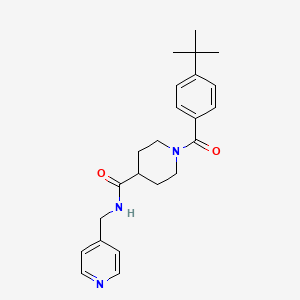

![molecular formula C19H25ClN4O2 B5512717 N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a class of chemicals studied for their interactions with specific receptors, often involving detailed molecular interaction and structure-activity relationship analyses.

Synthesis Analysis

- The feasibility of nucleophilic displacement in the synthesis of similar compounds has been demonstrated, showing the potential for creating various radiolabeled compounds for receptor studies (Katoch-Rouse & Horti, 2003).

- Analogues of similar compounds were synthesized to investigate structure−activity relationships, particularly focusing on the aminopiperidine region, which is crucial for receptor binding affinity (Francisco et al., 2002).

Molecular Structure Analysis

- Conformational analyses using molecular orbital methods have identified distinct conformations of similar compounds, essential for understanding their interaction with receptors (Shim et al., 2002).

Chemical Reactions and Properties

- Research on similar compounds has shown specific interactions with cannabinoid receptors, providing insights into the unique regions in space occupied by specific molecular groups, contributing to antagonist activity (Shim et al., 2002).

Physical Properties Analysis

- The synthesis and evaluation of compounds with similar structures have contributed to understanding their physical properties and interactions with receptors, particularly in the context of medicinal chemistry (Lalinde et al., 1990).

Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds has focused on their interactions with specific receptors. For example, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor reveals insights into the molecular interactions and binding affinities of receptor antagonists, suggesting potential applications in studying receptor-ligand interactions and drug design (Shim et al., 2002).

Synthesis and Binding Affinity Studies

Another avenue of research involves the synthesis and in vitro binding affinity of analogs for receptors, such as the CB1 cannabinoid receptor. The study on methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide shows the potential for developing tracers for medical imaging, particularly positron emission tomography (PET) ligands for the CB1 receptor (Tobiishi et al., 2007).

Therapeutic Potential Research

The exploration of compounds for therapeutic applications, such as anti-inflammatory and analgesic agents, is another significant area. The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the potential of chemical compounds for developing new therapies (Abu‐Hashem et al., 2020).

Antagonist Activity Research

Studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists can offer insights into the development of more selective and potent ligands for therapeutic or research purposes. Such studies provide a foundation for understanding how modifications to the chemical structure can impact receptor affinity and efficacy (Lan et al., 1999).

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O2/c1-14-5-6-16(12-17(14)20)22-19(25)24-8-3-4-15(13-24)18-21-7-9-23(18)10-11-26-2/h5-7,9,12,15H,3-4,8,10-11,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULPESLOOSSMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)C3=NC=CN3CCOC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

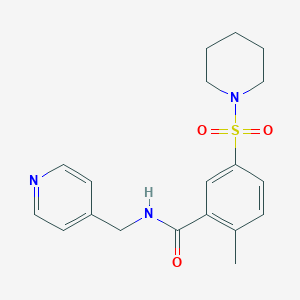

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

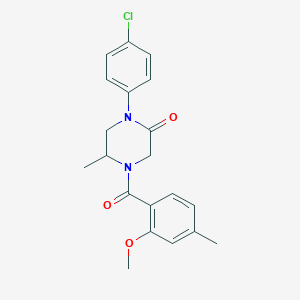

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B5512743.png)